CID 18626810
Description
CID 18626810 is a chemical compound referenced in Figure 1D of , which analyzes its content in vacuum-distilled fractions of CIEO (a plant-derived extract or essential oil) using gas chromatography-mass spectrometry (GC-MS) . Based on the context of CIEO, it may belong to a class of bioactive terpenoids, flavonoids, or alkaloids commonly isolated from plant extracts. However, the lack of structural data in the provided sources limits a definitive classification.
Properties
InChI |
InChI=1S/C18H37O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-22(19)20/h2-18H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBCSHGRSNFTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80595262 | |
| Record name | PUBCHEM_18626810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24219-16-7 | |
| Record name | PUBCHEM_18626810 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80595262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 18626810 involves specific synthetic routes and reaction conditions. The exact methods may vary, but typically, the synthesis involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of automated systems and advanced technologies to ensure consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: CID 18626810 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered chemical and physical properties, which may have unique applications in various fields .
Scientific Research Applications
CID 18626810 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound can be used in the development of new materials or as a component in various chemical products .
Mechanism of Action
The mechanism of action of CID 18626810 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on the molecular targets and pathways involved provide insights into how this compound exerts its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on CID 18626810 is sparse, comparisons can be inferred from methodologies and structurally analogous compounds in the evidence. Below is a framework for such comparisons, supported by examples of related compounds:
Structural Comparison
and highlight the importance of structural analysis for comparing compounds. For instance:


- Betulin-derived inhibitors (CIDs 72326, 64971) feature triterpenoid skeletons with hydroxyl and carboxyl groups, enabling interactions with sterol-binding proteins .
- Oscillatoxin derivatives (e.g., CID 101283546) share polyketide backbones with lactone rings, correlating with their cytotoxicity .
If this compound is a terpenoid (as suggested by its association with plant extracts), its structure might resemble betulin derivatives but with variations in functional groups (e.g., esterification or oxidation) affecting solubility and bioactivity.
Physicochemical Properties
–19 provide parameters for solubility, logP, and molecular weight in similar compounds. For example:
- CID 72863 : Solubility = 0.687 mg/mL, logP = 2.75 (indicating moderate hydrophobicity) .
- CID 252137 : Solubility = 0.052 mg/mL, logP = 2.75 (highly hydrophobic, likely limiting bioavailability) .
A hypothetical comparison table for this compound could include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
